2,4-Dihydroxy-3-(morpholin-4-ylmethyl)benzaldehyde
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Overview
Description
2,4-Dihydroxy-3-(morpholin-4-ylmethyl)benzaldehyde is a chemical compound with the molecular formula C12H15NO4 and a molecular weight of 237.25 g/mol . It is characterized by the presence of two hydroxyl groups, a morpholin-4-ylmethyl group, and an aldehyde group attached to a benzene ring. This compound is known for its diverse applications in scientific research, particularly in medicinal chemistry, material science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dihydroxy-3-(morpholin-4-ylmethyl)benzaldehyde typically involves the reaction of 2,4-dihydroxybenzaldehyde with morpholine in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2,4-Dihydroxy-3-(morpholin-4-ylmethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Ethers or esters.
Scientific Research Applications
2,4-Dihydroxy-3-(morpholin-4-ylmethyl)benzaldehyde is utilized in various scientific research applications, including:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Material Science: It is employed in the development of advanced materials with specific properties.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2,4-Dihydroxy-3-(morpholin-4-ylmethyl)benzaldehyde involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. The hydroxyl groups and the morpholin-4-ylmethyl group play crucial roles in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
2,4-Dihydroxybenzaldehyde: Lacks the morpholin-4-ylmethyl group.
3,4-Dihydroxybenzaldehyde: Differs in the position of hydroxyl groups.
2,4-Dihydroxy-3-methylbenzaldehyde: Has a methyl group instead of the morpholin-4-ylmethyl group.
Uniqueness
2,4-Dihydroxy-3-(morpholin-4-ylmethyl)benzaldehyde is unique due to the presence of the morpholin-4-ylmethyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2,4-dihydroxy-3-(morpholin-4-ylmethyl)benzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4/c14-8-9-1-2-11(15)10(12(9)16)7-13-3-5-17-6-4-13/h1-2,8,15-16H,3-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKCRXTHOKDPMQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=C(C=CC(=C2O)C=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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